

Application Notes & Protocols for Dissolution Testing of Ibuprofen Lysine Tablets

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Compound of Interest		
Compound Name:	IBUPROFEN LYSINE	
Cat. No.:	B1588708	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the dissolution testing of **ibuprofen lysine** tablets, a critical process for ensuring product quality and predicting in vivo performance. **Ibuprofen lysine**, a salt of ibuprofen, is formulated to enhance solubility and promote faster absorption compared to ibuprofen acid. Therefore, robust dissolution testing is essential to characterize its release profile. The methods described herein are based on established pharmacopeial standards for ibuprofen tablets and include considerations specific to the more rapidly dissolving lysine salt.

Overview of Dissolution Testing for Ibuprofen

Dissolution testing is a standardized method used to measure the rate and extent to which an active pharmaceutical ingredient (API) dissolves from a solid dosage form under specified conditions. It serves as a crucial quality control tool to ensure batch-to-batch consistency and can be used to infer potential in vivo bioavailability. For ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the dissolution rate can be the limiting step for absorption.[1]

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the dissolution testing of ibuprofen tablets, which are applicable to **ibuprofen lysine** tablets with potential adjustments for sampling times.



Table 1: Dissolution Method Parameters

Parameter	USP General Method	Alternative/Commonly Used
Apparatus	USP Apparatus 2 (Paddle)[2]	USP Apparatus 1 (Basket)[3] [4]
Dissolution Medium	pH 7.2 Phosphate Buffer[2][5]	pH 6.8 Phosphate Buffer, 0.1 M HCl[1]
Medium Volume	900 mL[2]	900 mL
Temperature	37 ± 0.5 °C	37 ± 0.5 °C
Agitation Speed	50 rpm[2]	75 rpm, 100 rpm, 150 rpm (Basket)[4]
Sampling Times	60 minutes[2]	5, 10, 15, 20, 30, 45, 60 minutes[5]
Acceptance Criteria (Q)	NLT 80% dissolved in 60 minutes[2]	Varies based on formulation

Table 2: Analytical Method Parameters



Parameter	UV-Vis Spectrophotometry	High-Performance Liquid Chromatography (HPLC)
Detection Wavelength	~221 nm[2] or ~264 nm[6]	~221 nm or 232 nm[5][7]
Mobile Phase	N/A	Acetonitrile and pH 3.0 Chloroacetic acid buffer (60:40)[3]
Column	N/A	C18, 5 μm[3]
Flow Rate	N/A	1.0 - 2.0 mL/min[3][7]
Injection Volume	N/A	5 - 50 μL[3]
Quantification	Comparison with a standard solution of USP Ibuprofen RS. [2]	Comparison of peak area with a standard solution.

Experimental Protocols Preparation of Dissolution Medium (pH 7.2 Phosphate Buffer)

- Dissolve: Accurately weigh and dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of deionized water.
- Adjust pH: Add 0.1 N sodium hydroxide to adjust the pH to 7.2.
- De-gas: Before use, de-gas the medium by a suitable method such as sonication or vacuum filtration.

Protocol 1: Dissolution Testing with UV-Vis Spectrophotometric Analysis

This protocol is based on the USP monograph for ibuprofen tablets.

- Apparatus Setup:
 - Set up the USP Apparatus 2 (Paddle).



- Fill each dissolution vessel with 900 mL of the pH 7.2 phosphate buffer.
- \circ Equilibrate the medium to 37 ± 0.5 °C.
- Set the paddle rotation speed to 50 rpm.
- Standard Preparation:
 - Prepare a standard solution of USP Ibuprofen Reference Standard (RS) in the dissolution medium to a known concentration.
- Sample Introduction:
 - Place one ibuprofen lysine tablet into each dissolution vessel.
 - Start the apparatus immediately.
- Sampling:
 - At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot
 of the dissolution medium from each vessel. For ibuprofen lysine, earlier time points are
 crucial to capture the rapid dissolution.
 - Filter the samples immediately through a suitable filter (e.g., 0.45 μm).
- Analysis:
 - Measure the absorbance of the filtered samples and the standard solution at the wavelength of maximum absorbance (approximately 221 nm) using a UV-Vis spectrophotometer.[2] Use the dissolution medium as the blank.
 - If necessary, dilute the samples with the dissolution medium to fall within the linear range of the instrument.
- Calculation:
 - Calculate the percentage of ibuprofen dissolved at each time point using the following formula:



Protocol 2: Dissolution Testing with HPLC Analysis

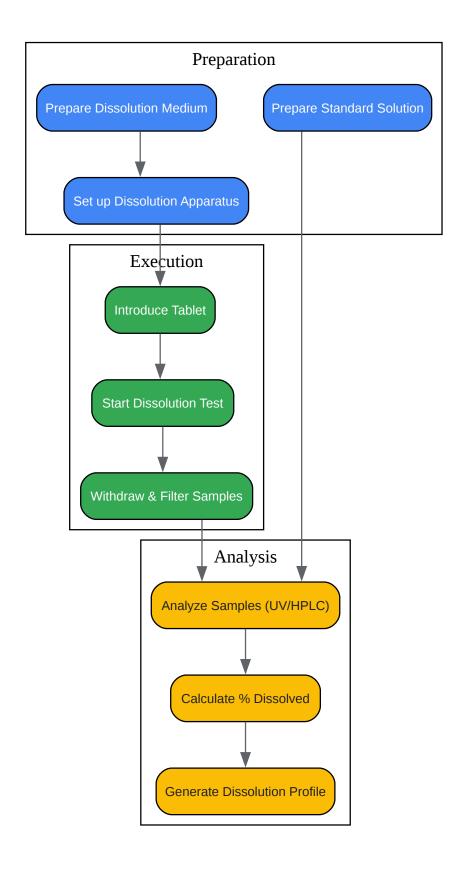
This protocol provides an alternative analytical finish with higher specificity.

- · Apparatus Setup and Sampling:
 - Follow steps 1-4 from Protocol 1.
- Standard Preparation:
 - Prepare a standard solution of USP Ibuprofen RS in the dissolution medium to a known concentration.
- HPLC Conditions:
 - Column: C18, 5 μm.
 - Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., pH 3.0 chloroacetic acid buffer) in a 60:40 ratio.[3]
 - Flow Rate: 1.5 mL/min.
 - Detection: UV at 221 nm.
 - Injection Volume: 20 μL.
- Analysis:
 - Inject the filtered samples and the standard solution into the HPLC system.
 - Record the peak areas of the ibuprofen peak.
- Calculation:
 - Calculate the percentage of ibuprofen dissolved at each time point using the following formula:

Visualizations



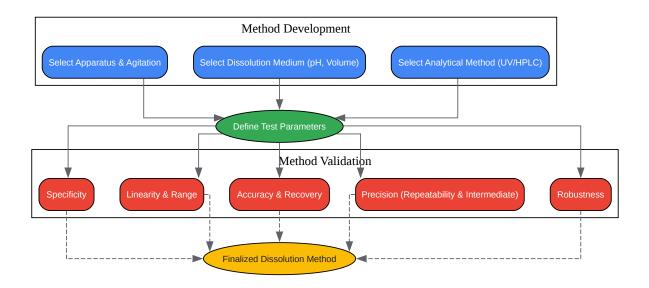
The following diagrams illustrate the experimental workflow and the logical process for developing a dissolution method.





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Caption: Experimental workflow for dissolution testing.



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Caption: Logical workflow for dissolution method development.

Considerations for Ibuprofen Lysine

- Faster Dissolution: Due to the higher aqueous solubility of **ibuprofen lysine**, the dissolution is expected to be significantly faster than that of ibuprofen acid. It is therefore critical to include early sampling time points (e.g., 2.5, 5, 7.5, and 10 minutes) to adequately characterize the release profile.
- Media Selection: While pH 7.2 phosphate buffer is standard, investigating dissolution in acidic media (e.g., pH 1.2) can provide insights into the in vivo behavior in the stomach.
- Method Validation: The chosen analytical method (UV or HPLC) must be validated for specificity, linearity, accuracy, and precision in accordance with ICH guidelines to ensure



reliable results.

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